2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2-methyl-1-propanone hydrochloride
Description
Properties
IUPAC Name |
2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-13(2,14)12(16)15-8-7-10-5-3-4-6-11(10)9-15;/h3-6H,7-9,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEMECIGOYJUKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC2=CC=CC=C2C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes. For instance, some indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors.
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other indole derivatives, which often bind to their targets and modulate their activity.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Biological Activity
2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2-methyl-1-propanone hydrochloride (often referred to as the compound) is an isoquinoline derivative with a unique molecular structure, characterized by its potential neuroprotective, analgesic, and anti-inflammatory properties. This article explores its biological activity, synthesis methods, and therapeutic applications based on diverse research findings.
- Molecular Formula: C₁₂H₁₇ClN₂O
- Molecular Weight: Approximately 254.75 g/mol
- Classification: Isoquinoline derivative
Neuroprotective Effects
Research indicates that compounds within the isoquinoline family, including this compound, may modulate neurotransmitter systems, which is crucial for neuroprotection. Studies have shown that such compounds can inhibit cholinesterases (ChEs) and monoamine oxidases (MAOs), enzymes involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like acetylcholine and serotonin, potentially benefiting conditions such as Alzheimer's disease .
Case Study:
In a study evaluating various hybrid compounds for their inhibitory effects on ChEs and MAOs, a related compound exhibited significant inhibition with IC50 values of 0.28 µM for acetylcholinesterase (AChE) and 0.91 µM for MAO-A. Such findings suggest that structural modifications similar to those found in this compound could yield potent neuroprotective agents .
Analgesic Properties
The analgesic potential of isoquinoline derivatives has been documented in various studies. The compound is believed to interact with pain pathways by modulating receptor activity and inflammatory responses. Its structural features may enhance binding affinity to opioid receptors, contributing to its analgesic effects.
Research Findings:
A comparative analysis of several isoquinoline derivatives revealed that compounds with similar structural motifs exhibited varying degrees of analgesic activity, highlighting the importance of specific functional groups in enhancing efficacy.
Synthesis Methods
The synthesis of this compound can be achieved through various organic chemistry techniques. Common methods include:
- Condensation Reactions: Utilizing amines and carbonyl compounds to form the desired isoquinoline structure.
- Reduction Processes: Reducing precursors to achieve the dihydroisoquinoline framework.
These methods allow for high yields and purity of the compound, facilitating further biological evaluations.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one hydrochloride | Contains an amino group and tetrahydroisoquinoline structure | Exhibits distinct analgesic properties |
| 6-Chloro-3,4-dihydro-2H-isoquinolin-1-one | Chlorinated derivative with isoquinoline core | Known for antimicrobial activity |
| 5-Chloro-3-(dimethylamino)-isoindol-1-one | Isoindole structure with chlorine substitution | Investigated for anti-cancer properties |
This table illustrates the diversity within the isoquinoline family while showcasing the unique characteristics of this compound in terms of its biological activities.
Scientific Research Applications
Neuroprotective Properties
Research indicates that isoquinoline derivatives, including this compound, may exhibit neuroprotective effects. Studies have suggested that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as Alzheimer's disease and Parkinson's disease. Investigations into the binding affinity of this compound to neurotransmitter receptors are crucial for understanding its mechanism of action and therapeutic potential.
Analgesic and Anti-inflammatory Effects
The compound has been studied for its analgesic and anti-inflammatory properties. Isoquinoline derivatives are known to influence pain pathways and inflammatory responses. Experimental data suggest that this compound may reduce pain perception and inflammation, making it a candidate for further development in pain management therapies .
Antimicrobial Activity
Some isoquinoline derivatives have shown antimicrobial activity against various pathogens. While specific studies on this compound's antimicrobial effects remain limited, its structural similarities to other known antimicrobial agents suggest that it may possess similar properties worth exploring.
Drug Development
The unique structural motifs of 2-amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2-methyl-1-propanone hydrochloride make it a valuable candidate in drug development. Its ability to interact with different biological targets opens avenues for creating new therapeutic agents. Research into the modifications of its structure could lead to enhanced efficacy and reduced side effects in future drug formulations .
Neuroprotection Study
A study investigated the effects of this compound on neuronal cell cultures exposed to neurotoxic agents. Results indicated a significant reduction in cell death compared to controls, supporting its potential role as a neuroprotective agent.
Pain Management Research
In another study focused on pain management, this compound was administered in animal models exhibiting inflammatory pain. The results showed a marked decrease in pain behavior, suggesting its utility as an analgesic agent.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2-methyl-1-propanone hydrochloride
- CAS Number : 1236262-17-1
- Molecular Formula : C₁₈H₂₁ClN₂O
- Molecular Weight : 316.83 g/mol
- Storage : Stable at room temperature; classified as an irritant .
Structural Features: The compound comprises a propanone backbone substituted with a methyl group at position 2, an amino group at position 2, and a 3,4-dihydroisoquinolinyl moiety at position 1. The hydrochloride salt enhances solubility in polar solvents.
Structural Analogs with Modified Heterocyclic Moieties
Compound A: 2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-phenyl-1-propanone Hydrochloride
- CAS : 1236258-31-3
- Molecular Formula : C₁₈H₂₁ClN₂O (same as target compound)
- Key Difference: The heterocyclic moiety is a dihydroquinolinyl group (1(2H)-quinolinyl) instead of dihydroisoquinolinyl (2(1H)-isoquinolinyl).
Compound B: 3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone Hydrochloride
- CAS : 1046757-39-4
- Molecular Formula : C₁₂H₁₇ClN₂O
- Key Differences: Lacks the methyl group and phenyl substituent present in the target compound. Shorter carbon chain (propanone vs. substituted propanone), reducing molecular weight (240.74 g/mol vs. 316.83 g/mol). Likely exhibits lower lipophilicity and altered pharmacokinetic properties .
Analogs with Alternative Substituents
Compound C: 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone Hydrochloride
- CAS : 1236272-34-6
- Molecular Formula : C₁₃H₁₉ClN₂O₂
- Key Differences: Replaces the isoquinolinyl group with a hydroxy-pyrrolidinyl moiety, introducing a hydroxyl group for hydrogen bonding. Reduced aromaticity compared to the target compound, which may diminish interactions with hydrophobic binding pockets .
Compound D: 3-Amino-N-(aminoiminomethyl)-6-chloro-5-(3,4-dihydro-2(1H)-isoquinolinyl)-2-Pyrazinecarboxamide
- Source : Antifungal candidate from
- Key Differences: Pyrazinecarboxamide core instead of propanone backbone. Chlorine and guanidine-like substituents enhance antifungal activity, as reported in . Structural divergence highlights the target compound’s uniqueness in scaffold design .
Physicochemical and Functional Comparison
| Parameter | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 316.83 | 316.83 | 240.74 | 237.73 |
| Heterocyclic Core | Isoquinolinyl | Quinolinyl | Isoquinolinyl | Pyrrolidinyl |
| Substituents | Methyl, Phenyl | Phenyl | None | Hydroxy, Phenyl |
| CAS Number | 1236262-17-1 | 1236258-31-3 | 1046757-39-4 | 1220034-79-6 |
| Storage | Room temperature | Not specified | Not specified | Not specified |
Functional Implications :
- Phenyl Group : Present in the target compound and Compound A/C, this group enhances lipophilicity and may improve membrane permeability .
- Methyl Group : Unique to the target compound, it may confer steric hindrance, affecting enzymatic degradation or target selectivity.
- Isoquinolinyl vs. Quinolinyl: The positional isomerism in the bicyclic system (isoquinolinyl in target vs. quinolinyl in Compound A) could lead to divergent binding affinities in biological targets, as quinoline derivatives are often associated with antimalarial activity, whereas isoquinoline analogs may interact with neurotransmitter receptors .
Preparation Methods
Isoquinoline Core Synthesis and Functionalization
A representative method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with substituted phenyl ethanones under basic conditions to yield the isoquinoline ketone intermediate. For example:
| Step | Reagents and Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Cyclization | 1,2,3,4-tetrahydroisoquinoline + 1-(2-fluorophenyl) ethanone, K2CO3, DMF, 140 °C, 12 h | Formation of 1-[1,2,3,4-tetrahydro-2-(4-methylphenyl)-1-isoquinolinyl]-2-propanone | 89% |
This step forms the ketone functionalized isoquinoline intermediate, which is a key precursor for further modifications.
Amination and Side-Chain Installation
The amino group introduction at the 2-position of the propanone is commonly performed via reductive amination or nucleophilic substitution:
- The ketone intermediate is reacted with ammonia or primary amines under reductive conditions.
- Catalysts such as palladium or platinum may be used to facilitate reductive amination.
- Alternatively, direct amination can be performed using amine nucleophiles and appropriate leaving groups.
Salt Formation
The free base of the compound is converted into its hydrochloride salt by treatment with hydrochloric acid in aqueous or alcoholic media, typically at elevated temperatures (e.g., 80 °C for 5 hours) to ensure complete salt formation and purification.
Representative Synthetic Procedure (Adapted from Literature)
| Step | Description | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Preparation of isoquinoline ketone intermediate | 1,2,3,4-tetrahydroisoquinoline, substituted phenyl ethanone, K2CO3 | DMF, 140 °C, 12 h | 89% |
| 2 | Amination of ketone intermediate | Ammonia or amine, reductive agent (e.g., NaBH3CN) | Room temperature to 50 °C, several hours | 85-95% |
| 3 | Hydrochloride salt formation | HCl aqueous solution | 80 °C, 5 h | >90% |
The final product is isolated by extraction and purified via medium-pressure liquid chromatography (MPLC) or recrystallization.
Research Findings and Analytical Data
- The synthetic protocols yield high purity products with yields typically above 85%.
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, showing characteristic signals for the isoquinoline ring and the amino-propanone side chain.
- Mass spectrometry (MS) validates the molecular weight consistent with the hydrochloride salt.
- The hydrochloride salt form improves compound stability and handling.
Comparative Analysis of Preparation Methods
| Preparation Aspect | Method A (Base-catalyzed cyclization) | Method B (Photocatalytic CDC reaction) | Notes |
|---|---|---|---|
| Core synthesis | Thermal cyclization with K2CO3 in DMF | Photocatalytic coupling on modified sponges | Method A is classical and high-yielding; Method B is novel but less documented for this compound |
| Amination | Reductive amination with NaBH3CN | Not reported for this compound | Reductive amination is preferred for selectivity |
| Salt formation | Acid treatment with HCl, heating | Standard acid-base reaction | Both methods converge on salt formation step |
| Yield | 85-95% overall | Not specified | Classical methods provide reliable yields |
Summary Table of Key Reagents and Conditions
| Stage | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Isoquinoline ketone synthesis | 1,2,3,4-tetrahydroisoquinoline, substituted phenyl ethanone, K2CO3 | DMF | 140 °C | 12 h | 89 |
| Amination | Ammonia or amine, NaBH3CN | Methanol or ethanol | RT to 50 °C | 4-6 h | 85-95 |
| Hydrochloride salt formation | HCl (0.2 M aqueous) | Water | 80 °C | 5 h | >90 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2-methyl-1-propanone hydrochloride?
- Methodological Answer : A Mannich reaction or reductive amination is typically employed for similar amino-propanone derivatives. For example, using 3,4-dihydroisoquinoline as the amine donor and a ketone precursor (e.g., 2-methylpropanone), followed by HCl salt formation. Reaction optimization should focus on solvent selection (e.g., ethanol or THF), temperature (40–60°C), and stoichiometric ratios of amine/ketone (1:1.2) to minimize side products like unreacted amine or over-alkylation byproducts .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1 mL/min to assess purity (>98%).
- NMR : Confirm the presence of the isoquinolinyl proton (δ 7.2–7.8 ppm) and methyl groups (δ 1.2–1.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak at m/z [M+H]+ .
Q. What stability considerations are critical for storing this hydrochloride salt?
- Methodological Answer : The compound should be stored in airtight, light-resistant containers at –20°C to prevent hygroscopic degradation. Periodic stability testing via TGA (thermogravimetric analysis) can monitor water absorption, while accelerated degradation studies (40°C/75% RH for 4 weeks) assess thermal stability .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound’s isoquinolinyl moiety be elucidated under catalytic conditions?
- Methodological Answer : Employ kinetic isotope effects (KIEs) or DFT calculations to study substituent effects on the isoquinolinyl ring. For example, deuterating the C-1 position of the dihydroisoquinoline can reveal proton transfer steps in catalytic hydrogenation or alkylation reactions .
Q. What strategies resolve contradictions in bioactivity data (e.g., conflicting IC50 values) across different studies?
- Methodological Answer : Cross-validate assay conditions:
- Cell Line Variability : Test in ≥3 cell lines (e.g., HEK293, HeLa) with standardized protocols (e.g., ATP-based viability assays).
- Buffer Composition : Ensure consistent pH (7.4) and ionic strength to avoid solubility artifacts.
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-experimental variability .
Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., GPCRs)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of a target receptor (e.g., β2-adrenergic receptor). Focus on hydrogen bonding between the amino group and Asp113, and hydrophobic interactions of the methyl-propanone moiety with Phe290. Validate with MD simulations (GROMACS) over 100 ns to assess binding stability .
Q. What are the challenges in synthesizing stereoisomers of this compound, and how can they be addressed?
- Methodological Answer : The propanone’s chiral center may lead to racemization. Strategies include:
- Chiral Resolution : Use (R)- or (S)-mandelic acid for diastereomeric salt formation.
- Asymmetric Catalysis : Employ chiral ligands like BINAP in palladium-catalyzed reactions to favor enantioselectivity .
Methodological Tables
Table 1 : Key Synthetic Parameters for HCl Salt Formation
Table 2 : Common Impurities and Mitigation Strategies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
